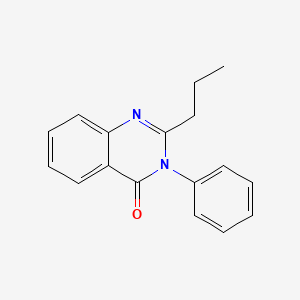

3-phenyl-2-propylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

5605-26-5 |

|---|---|

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-phenyl-2-propylquinazolin-4-one |

InChI |

InChI=1S/C17H16N2O/c1-2-8-16-18-15-12-7-6-11-14(15)17(20)19(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3 |

InChI Key |

OLCYTOBVAPLNJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 2 Propylquinazolin 4 3h One and Analogues

Classical Synthetic Routes to 4(3H)-Quinazolinones

Traditional methods for synthesizing the 4(3H)-quinazolinone ring system have been well-established for decades and typically involve the cyclization of appropriately substituted benzene (B151609) derivatives. nih.gov These routes, while reliable, often require multiple steps, harsh reaction conditions, and sometimes result in modest yields. nih.gov

Cyclization Reactions from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are the most common starting materials for quinazolinone synthesis. nih.gov The core strategy involves the formation of an ortho-amino-substituted benzamide (B126), which then undergoes cyclization to form the heterocyclic ring.

Utilizing N-Acylanthranilic Acids and Ring Closure

A foundational method involves the acylation of anthranilic acid. To achieve the 2-propyl substitution, anthranilic acid is first reacted with butyryl chloride to form N-butyryl anthranilic acid. nih.gov This intermediate is an N-acylanthranilic acid. The subsequent step involves a cyclization reaction. This is often achieved by heating the N-acylanthranilic acid with a dehydrating agent like phosphorus pentoxide or by using a condensing agent. ijpsr.com The final step to introduce the 3-phenyl group requires reacting the cyclized intermediate with aniline (B41778). This classical approach, while straightforward, can involve multiple distinct steps of acylation, cyclization, and condensation.

Benzoxazinone (B8607429) Intermediates in Quinazolinone Synthesis

A highly effective and frequently reported variation of the N-acylanthranilic acid route proceeds via a stable benzoxazinone intermediate. nih.govnih.gov This two-step process is one of the most reliable methods for preparing 2,3-disubstituted-4(3H)quinazolinones. nih.govnih.gov

The first step involves the reaction of N-butyryl anthranilic acid (prepared as described above) with a dehydrating agent, most commonly acetic anhydride. nih.govnih.gov Heating this mixture leads to an intramolecular cyclization, forming 2-propyl-1,3-benzoxazin-4-one. nih.gov This benzoxazinone is a stable, often crystalline intermediate that can be isolated and purified. nih.govresearchgate.net

In the second step, the isolated 2-propyl-1,3-benzoxazin-4-one is treated with a primary amine, in this case, aniline. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield the final product, 3-phenyl-2-propylquinazolin-4(3H)-one. researchgate.net This reaction can be conducted in various solvents, with dimethylformamide (DMF) often providing higher yields than ethanol (B145695). nih.gov

Table 1: Synthesis of Quinazolinones via Benzoxazinone Intermediates

| Starting Materials | Intermediate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilic acid, Butyryl chloride | N-butyryl anthranilic acid | 1) Acylation; 2) Acetic anhydride, heat | 2-Propyl-1,3-benzoxazin-4-one | Good | nih.gov |

| 2-Propyl-1,3-benzoxazin-4-one, Aniline | - | Reflux in DMF or ethanol | This compound | Higher in DMF | nih.govnih.gov |

| 5-Bromo-anthranilic acid, 4-chloro-butyryl chloride | N-acyl-5-bromoanthranilic acid | 1) Acylation; 2) Acetic anhydride, 1h heat | 2-(3-chloropropyl)-7-bromo-4H-3,1-benzoxazin-4-one | 62% | nih.gov |

Condensation Reactions with Amines and Aldehydes

An alternative classical route starts with anthranilamide (2-aminobenzamide). In this approach, anthranilamide is condensed with an aldehyde, such as butyraldehyde, to form a dihydroquinazolinone intermediate. organic-chemistry.orgacs.org This intermediate must then be oxidized to yield the aromatic quinazolinone ring. google.com Traditional methods often required stoichiometric amounts of potentially toxic oxidants like potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂), which can generate significant by-products. google.com

More recent improvements to this method utilize milder and more efficient oxidizing agents. For instance, a one-pot procedure has been developed using p-toluenesulfonic acid (p-TsOH) to catalyze the initial cyclocondensation, followed by oxidation with phenyliodine diacetate (PIDA) to afford the 4(3H)-quinazolinone. organic-chemistry.org This method offers the advantage of milder reaction conditions. organic-chemistry.org Heterogeneous catalysts, such as gallium-containing zeolites (Ga-MCM-22), have also been employed to facilitate the cyclocondensation of anthranilamide and aldehydes, promoting green chemistry principles through high yields and easy catalyst removal. acs.orgnih.gov

Advanced Synthetic Approaches to the this compound Core

To overcome the limitations of classical syntheses, such as multiple steps and harsh conditions, modern organic synthesis has focused on developing more efficient and environmentally friendly protocols.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form a complex product in one step, minimizing waste and saving time. Several MCR strategies have been developed for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

A notable MCR involves the reaction of isatoic anhydride, an amine, and an orthoester. rsc.org For the synthesis of this compound, this would involve reacting isatoic anhydride, aniline, and triethyl orthobutyrate. This reaction can be performed under solvent- and catalyst-free conditions, often utilizing classical heating or microwave irradiation to accelerate the reaction and improve yields. rsc.org

Another powerful MCR strategy for synthesizing quinazolinones involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives. acs.org This approach offers a highly efficient and straightforward one-pot synthesis of diversely substituted quinazolin-4(3H)-ones. acs.org

Table 2: Comparison of Synthetic Approaches

| Method | Starting Materials | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical (Benzoxazinone Route) | Anthranilic acid, Acyl chloride, Amine | Stepwise synthesis via stable intermediate | Reliable, well-established, good yields | Multiple steps, potential for harsh reagents |

| Classical (Condensation) | Anthranilamide, Aldehyde | Condensation followed by oxidation | Uses different starting materials | Often requires stoichiometric, toxic oxidants |

| Advanced (MCR) | Isatoic anhydride, Amine, Orthoester | One-pot, three-component reaction | High efficiency, atom economy, reduced waste | May require optimization for specific substrates |

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netdntb.gov.ua This approach has been successfully applied to the synthesis of various quinazolinone derivatives.

One key strategy involves the multicomponent reaction (3-MCR) of isatoic anhydride, an amine, and an orthoester under microwave irradiation. rsc.org This method provides a direct and efficient route to 2,3-disubstituted quinazolin-4(3H)-ones. For instance, the reaction can be performed under solvent-free conditions, with microwave heating at 140°C for 20–30 minutes, resulting in excellent yields. rsc.org This contrasts sharply with classical heating methods that require temperatures of 120°C for 5 hours. rsc.org

Another significant application of microwave assistance is in the synthesis starting from 2-propyl-4(3H)-quinazolin-4-one. nih.gov The reinvestigation of the synthesis of this key intermediate was performed under microwave irradiation and solvent-free conditions, highlighting the efficiency of this technique. nih.gov Furthermore, the synthesis of related structures, such as 3-amino-2-phenylquinazolin-4(3H)-one, has been achieved by reacting 2-benzamidobenzoyl chloride with hydrazine (B178648) in DMF under microwave irradiation (800 W at 135°C for 4 minutes), affording the product in high yield (81%). researchgate.neteurekaselect.com

The Niementowski quinazoline (B50416) synthesis, a traditional method involving the reaction of anthranilic acids with amides, is often plagued by long reaction times and high temperatures. nih.gov Microwave irradiation has been shown to significantly improve this process, reducing reaction times and increasing yields. nih.gov For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. tandfonline.comresearchgate.net

| Reaction Type | Reactants | Conditions (Microwave) | Yield (Microwave) | Conditions (Conventional) | Yield (Conventional) | Reference |

|---|---|---|---|---|---|---|

| Multicomponent Reaction | Isatoic anhydride, Amine, Orthoester | 140°C, 20-30 min, Solvent-free | Excellent | 120°C, 5 h | Not specified | rsc.org |

| Cyclization | 2-Benzamidobenzoyl chloride, Hydrazine | 800W, 135°C, 4 min, DMF | 81% | Not specified | Not specified | researchgate.neteurekaselect.com |

| One-pot Synthesis | Anthranilic acid, Amine, Trimethyl orthoformate | 120°C, EtOH | 48% (for a trifluoromethoxy derivative) | Not specified | Not specified | researchgate.net |

Base-Promoted SNAr Reactions

A significant advancement in quinazolinone synthesis is the use of base-promoted Nucleophilic Aromatic Substitution (SNAr) reactions. This transition-metal-free method provides an efficient pathway for constructing the quinazolinone ring. nih.govacs.orgacs.org

The strategy typically involves the reaction of ortho-fluorobenzamides with amides, promoted by a base such as cesium carbonate (Cs₂CO₃), in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org The reaction proceeds through an SNAr mechanism, where the amide nitrogen acts as a nucleophile, displacing the fluorine atom on the benzamide. This is followed by an intramolecular cyclization to form the quinazolinone ring. acs.org This one-pot protocol is versatile, allowing for the synthesis of both 2-substituted and 2,3-disubstituted quinazolin-4-ones depending on the starting materials. acs.org

The choice of base is critical for the success of the reaction. Studies have shown that strong bases like Cs₂CO₃ are more effective than others like K₂CO₃. For example, the reaction of 2-fluoro-N-methylbenzamide with benzamide in the presence of K₂CO₃ at 135°C yielded only a trace amount of the desired 3-methyl-2-phenylquinazolin-4-one, whereas using Cs₂CO₃ under similar conditions significantly improved the outcome. acs.org The use of dipolar aprotic solvents like DMSO is common for SNAr reactions, although other solvents with better toxicity profiles are being explored where possible. acs.orgacsgcipr.org

| Substrates | Base | Solvent | Temperature | Time | Key Feature | Reference |

|---|---|---|---|---|---|---|

| ortho-Fluorobenzamides, Amides | Cs₂CO₃ | DMSO | 135°C | 24 h | Transition-metal-free C-N bond formation | nih.govacs.org |

| Chloroarenes/Fluoroarenes, Indoles | KOH | DMSO | 135°C | 24 h | N-arylation of N-H bonds | researchgate.net |

Phase-Transfer Catalysis in Quinazolinone Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). nih.govcrdeepjournal.org In quinazolinone synthesis, PTC has been effectively combined with microwave irradiation to create an efficient and environmentally friendly methodology for N-alkylation. nih.gov

Specifically, the synthesis of 2,3-disubstituted 4(3H)-quinazolinone derivatives can be achieved starting from 2-propyl-4(3H)-quinazolin-4-one. nih.gov The N-alkylation at the 3-position is carried out using a combination of microwave heating and a phase-transfer catalyst. A notable example is the use of tetrabutylammonium (B224687) benzoate (B1203000) (TBAB) as a novel neutral ionic catalyst under solid-liquid PTC conditions. nih.gov This approach avoids the need for harsh solvents and can lead to higher reaction rates and selectivity. nih.govcrdeepjournal.org The PTC mechanism involves the transfer of the nucleophile (the deprotonated quinazolinone) from the solid or aqueous phase to the organic phase where the alkylating agent resides, thus accelerating the reaction. crdeepjournal.org

| Starting Material | Reaction Type | Catalyst | Methodology | Key Advantage | Reference |

|---|---|---|---|---|---|

| 2-Propyl-4(3H)-quinazolin-4-one | N-alkylation | Tetrabutylammonium benzoate (TBAB) | Microwave-assisted Solid-Liquid PTC | Eco-friendly, efficient, simple work-up | nih.gov |

Green Chemistry Principles in the Synthesis of Quinazolinone Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinone derivatives to develop more sustainable and environmentally benign processes. tandfonline.comtandfonline.com Key strategies include the use of alternative energy sources like microwaves, the application of eco-friendly solvents and catalysts, and the development of one-pot reactions that minimize waste. tandfonline.comsifisheriessciences.com

Microwave-assisted synthesis is a cornerstone of green approaches to quinazolinone production, as it significantly reduces reaction times and energy consumption. tandfonline.comsifisheriessciences.com Furthermore, conducting these reactions under solvent-free conditions, or in greener solvents, enhances their environmental credentials. rsc.org For example, a one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been developed under catalyst and solvent-free conditions. rsc.org

Another innovative green method involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. tandfonline.comresearchgate.net These solvents are biodegradable, have low toxicity, and can be recycled. While DES has been successfully used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, microwave irradiation was found to be more efficient for the synthesis of 3-substituted-quinazolin-4(3H)-ones without the 2-methyl group. tandfonline.com

The development of transition-metal-free reactions, such as the base-promoted SNAr methodology, also aligns with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. acs.orgacs.org Additionally, the use of hydrogen peroxide (H₂O₂) as a green oxidant in the synthesis of the quinazolinone scaffold from 2-aminobenzamide (B116534) represents a sustainable approach, producing water as the only byproduct. acs.org These methods emphasize atom economy and the reduction of hazardous byproducts, moving towards cleaner and more sustainable pharmaceutical manufacturing. sifisheriessciences.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in Quinazolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering profound insights into the connectivity and environment of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are instrumental in providing a preliminary yet detailed structural map of 3-phenyl-2-propylquinazolin-4(3H)-one.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the quinazolinone ring system and the phenyl group at the N-3 position would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The integration of these signals would account for the nine aromatic protons. The propyl group at the C-2 position would give rise to characteristic signals in the upfield region. A triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the C-2 position of the quinazolinone ring are expected.

The ¹³C NMR spectrum provides complementary information by revealing the carbon skeleton of the molecule. The spectrum would show distinct peaks for each unique carbon atom. The carbonyl carbon (C=O) of the quinazolinone ring is expected to resonate at a significantly downfield chemical shift, typically around 160-165 ppm. The carbons of the aromatic rings would appear in the range of 115-150 ppm. The carbons of the propyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinazolinone Aromatic-H | 7.5 - 8.3 (m, 4H) | 120 - 148 |

| N-Phenyl Aromatic-H | 7.2 - 7.6 (m, 5H) | 128 - 138 |

| -CH₂- (propyl, adjacent to C2) | ~2.8 (t) | ~38 |

| -CH₂- (propyl, middle) | ~1.8 (sextet) | ~20 |

| -CH₃ (propyl, terminal) | ~1.0 (t) | ~14 |

| C=O | - | ~162 |

| C2 (quinazolinone) | - | ~158 |

Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.

Two-Dimensional NMR (COSY, HSQC)

Two-dimensional NMR techniques provide further clarity on the molecular structure by revealing correlations between nuclei.

Correlation SpectroscopY (COSY) is used to identify proton-proton couplings within the molecule. For this compound, a COSY spectrum would show correlations between the adjacent methylene protons of the propyl group, and between the methylene protons and the terminal methyl protons. It would also reveal the coupling networks within the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the correlation between protons and their directly attached carbons. An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals in the propyl group and the aromatic rings. For instance, the triplet at approximately 1.0 ppm in the ¹H NMR spectrum would correlate with the carbon signal around 14 ppm in the ¹³C NMR spectrum, confirming their assignment to the terminal methyl group of the propyl chain.

Distortionless Enhancement by Polarization Transfer (DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable technique for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment for this compound would show positive signals for the CH₃ and CH carbons (aromatic CHs) and negative signals for the CH₂ carbons of the propyl group. Quaternary carbons, such as the carbonyl carbon and the C-2, C-4a, and C-8a carbons of the quinazolinone ring, as well as the ipso-carbon of the N-phenyl group, would be absent in a DEPT spectrum. This information, combined with the standard ¹³C NMR, allows for the unambiguous assignment of all carbon signals.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₁₇H₁₆N₂O). The calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence. For instance, a related compound, 2-(3-(benzyloxy)propyl)quinazolin-4(3H)-one, showed a calculated m/z for [M+H]⁺ of 295.1441, which was in close agreement with the found value of 295.1441. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of the synthesized this compound and for studying its fragmentation pattern upon electron ionization. The mass spectrum obtained would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for quinazolinones involve the cleavage of the substituents at the C-2 and N-3 positions. For example, the mass spectrum of 3-amino-2-phenyl-4(3H)-quinazolinone shows characteristic fragmentation patterns. nih.gov

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Information Obtained |

| ¹H NMR | Number and environment of protons, chemical shifts, coupling constants. |

| ¹³C NMR | Number and environment of carbons, chemical shifts. |

| COSY | Proton-proton coupling networks. |

| HSQC | Direct carbon-proton correlations. |

| DEPT | Differentiation of CH, CH₂, and CH₃ groups. |

| HRMS | Exact mass and elemental composition. |

| GC-MS | Molecular weight and fragmentation pattern. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the separation, identification, and quantification of individual components within a mixture. In the context of this compound, LC-MS provides crucial information regarding its molecular weight and fragmentation pattern, which aids in confirming its structure.

The mass spectrum of a related compound, 3-phenylquinazolin-4(3H)-one, shows a molecular ion peak that confirms its molecular weight. nih.gov For this compound, the expected molecular ion peak [M+H]⁺ would correspond to its molecular formula, C₁₇H₁₆N₂O. The fragmentation pattern observed in the MS/MS spectrum offers deeper structural insights. The fragmentation of similar quinazolinone cores often involves characteristic losses of small molecules or radicals. For instance, studies on analogous structures have shown fragmentation pathways that can be used to identify the core quinazolinone structure and its substituents. nih.gov

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₇H₁₆N₂O |

| Molecular Weight | 264.32 g/mol |

| [M+H]⁺ (m/z) | 265.13 |

| [M+Na]⁺ (m/z) | 287.11 |

Note: The fragmentation pattern would be specific to the instrument conditions and collision energy used.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The spectrum would be dominated by a strong absorption band for the carbonyl group (C=O) of the quinazolinone ring, typically appearing in the range of 1680-1640 cm⁻¹. rsc.org The C=N stretching vibration of the quinazoline (B50416) ring would also be observable. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would appear just below 3000 cm⁻¹. vscht.cz The presence of the phenyl group would be further confirmed by C=C stretching vibrations within the aromatic ring, typically seen in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Amide) | 1680 - 1640 |

| C=N (Imin) | 1635 - 1625 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or DMSO, would display characteristic absorption bands.

Quinazolinone derivatives typically exhibit multiple absorption bands in the UV region. These bands are generally attributed to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. For similar quinazolinone structures, absorption maxima are often observed in the regions of 250-270 nm and 280-340 nm. nih.gov The exact position and intensity of these bands can be influenced by the solvent polarity and the specific substitution pattern on the quinazolinone core. The phenyl and propyl substituents on the this compound molecule will influence the electronic distribution and thus the specific wavelengths of maximum absorption (λmax).

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Absorption Range (nm) |

| π → π | 250 - 290 |

| n → π | 300 - 350 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This analysis provides valuable information about the thermal stability and decomposition profile of a compound.

Table 4: Hypothetical Thermogravimetric Analysis Data for this compound

| Parameter | Hypothetical Value |

| Onset Decomposition Temperature (T_onset) | > 300 °C |

| Temperature at 5% Weight Loss (T_d5) | > 350 °C |

| Char Yield at 800 °C | Variable, dependent on atmosphere |

Computational Chemistry and Molecular Modeling Studies of 3 Phenyl 2 Propylquinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic and geometric properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinazolinone derivatives, DFT calculations are employed to determine optimized geometries, including bond lengths and angles, as well as electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and stability.

For instance, studies on other 3-substituted phenyl quinazolinone derivatives have utilized DFT calculations at the M06-2X/6–31 + G(d) theoretical level to analyze their molecular structures. nih.gov While specific values for 3-phenyl-2-propylquinazolin-4(3H)-one are not available, a crystal structure analysis of the closely related 3-amino-2-propylquinazolin-4(3H)-one revealed that the propyl group is nearly perpendicular to the quinazolinone mean plane, with a dihedral angle of 88.98 (9)°. This suggests that the propyl group in the target compound likely adopts a similar orientation.

Table 1: Representative Geometric and Electronic Parameters from DFT Studies of Related Quinazolinone Derivatives

| Parameter | Compound | Method | Finding |

| Dihedral Angle | 3-amino-2-propylquinazolin-4(3H)-one | X-ray Crystallography | Propyl group is almost perpendicular to the quinazolinone mean plane (88.98°) |

| HOMO-LUMO Gap | Various quinazolinone derivatives | DFT | The energy gap is a key indicator of chemical reactivity and stability. |

Note: Data presented is for structurally similar compounds and is intended to be illustrative of the types of parameters obtained through DFT calculations.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein.

Docking studies on various quinazolinone derivatives have revealed key interactions with the active sites of several important protein targets, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and HER2. nih.govnih.govnih.gov These interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues in the protein's binding pocket. For example, docking studies of some quinazolinone derivatives with EGFR have shown hydrogen bond interactions with residues like Met793 and Thr790. nih.gov

Beyond identifying interaction patterns, molecular docking can also predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. For example, molecular docking of certain 2,3-disubstituted quinazolin-4(3H)-one derivatives against EGFR has been performed to predict their binding energies and modes of action. nih.gov While no specific docking studies have been reported for this compound, it is plausible that it could interact with similar protein targets through its phenyl and quinazolinone moieties.

Table 2: Illustrative Molecular Docking Results for Quinazolinone Derivatives with Protein Targets

| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Interaction Type |

| Quinazolin-4(3H)-one derivatives | EGFR | Met793, Thr790 | Hydrogen Bonding, Hydrophobic |

| Quinazolin-4(3H)-one derivatives | CDK2 | Asp86, His84 | Hydrogen Bonding, pi-pi Stacking |

| Quinazolin-4(3H)-one derivatives | HER2 | Met801, Leu800 | Hydrogen Bonding, Alkyl Interactions |

Note: This table provides examples of interactions observed for other quinazolinone derivatives and does not represent direct data for this compound.

In Silico Pharmacodynamic and Pharmacokinetic Predictions

In silico methods are also crucial for predicting how a molecule might behave in a biological system, encompassing its pharmacodynamics (what it does to the body) and pharmacokinetics (what the body does to it).

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors like bioavailability. A common tool for this is Lipinski's Rule of Five. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also critical for a drug candidate's success. In silico tools can predict these properties for novel compounds.

Studies on various quinazolinone derivatives have shown that many of them exhibit favorable ADMET profiles and comply with Lipinski's rule, suggesting good potential for oral bioavailability. tandfonline.comresearchgate.netacs.orgnih.govumi.ac.id For instance, in silico ADMET predictions for a series of quinazolin-4-one derivatives revealed that they have the potential to be orally active agents. researchgate.net

Table 3: Representative In Silico ADMET and Drug-Likeness Predictions for Quinazolinone Derivatives

| Property | Prediction for Quinazolinone Derivatives | Significance |

| Lipinski's Rule of Five | Many derivatives comply with the rule. | Suggests good oral bioavailability. |

| Absorption | Predicted to have good absorption. | Important for oral drug delivery. |

| Metabolism | Predictions vary based on specific substitutions. | Influences drug efficacy and duration of action. |

| Toxicity | Generally predicted to have low toxicity. | A crucial factor for drug safety. |

Note: These are generalized findings for the quinazolinone class of compounds and not specific to this compound.

Structure Activity Relationship Sar Studies of 3 Phenyl 2 Propylquinazolin 4 3h One Analogues

Positional Significance of Substituents on the Quinazolinone Scaffold

The strategic placement of different functional groups on the quinazolinone core dictates the compound's interaction with biological targets, thereby influencing its efficacy and selectivity.

The substituent at the C-2 position of the quinazolinone ring plays a pivotal role in modulating the biological activity of its analogues. Research has shown that even minor alterations to the group at this position can lead to significant changes in potency and the spectrum of activity.

For anticonvulsant activity, the presence of an alkyl side chain at position 2 is often considered favorable. nih.gov A comparative study of 2,3-disubstituted quinazolin-4(3H)-one derivatives highlighted that compounds with an electron-donating substituent and a bulkier nucleus at the C-2 position generally exhibit higher anticonvulsant activity. mdpi.com For instance, when combined with an allyl group at the N-3 position, a p-methoxy-phenyl group at C-2 resulted in greater activity than a phenyl or p-bromo-phenyl group. mdpi.com

In the context of antimicrobial properties, the substitution at position 2 is deemed essential. nih.gov Studies have indicated that the presence of methyl, amine, or thiol groups at this position contributes significantly to the antimicrobial efficacy of the compounds. nih.gov Further modifications, such as replacing the hydrogen of a methyl group at position 2 with dibromo and subsequently with heterocyclic derivatives like imidazole (B134444) or triazole, have yielded compounds with notable antifungal and antibacterial effects. mdpi.com

For activity against receptor tyrosine kinases (RTKs), the bulk of the substituent at the 2-position appears to be important. nih.gov Similarly, in the development of antimycobacterial agents, introducing a methyl group at the 2-position was found to enhance potency by as much as eight-fold compared to analogues with no substitution at this position. acs.org

Table 1: Effect of C-2 Substitution on Anticonvulsant Activity

| Compound Series | R¹ (at C-2) | R² (at N-3) | Relative Anticonvulsant Activity | Reference |

|---|---|---|---|---|

| a | p-CH₃-O-C₆H₄- | Allyl | More Active | mdpi.com |

| a | C₆H₅- | Allyl | Active | mdpi.com |

This table illustrates that for anticonvulsant properties, an electron-donating group (p-methoxy) at the C-2 phenyl ring enhances activity compared to an unsubstituted phenyl or one with an electron-withdrawing group (p-bromo).

The substituent at the N-3 position, particularly when it is a phenyl ring, is a critical determinant of the biological activity of quinazolinone derivatives. Modifications to this phenyl ring or its replacement with other groups can fine-tune the compound's pharmacological profile.

For general cytotoxic and anticancer activity, a bulky substituent such as a phenyl group at position 3 is often beneficial. nih.gov In the realm of anticonvulsant activity, the nature of the group at N-3 is crucial. One study found that compounds with an allyl group at this position generally showed higher activity than those with a substituted benzyl (B1604629) group. mdpi.com Another study highlighted that a butyl substitution at position 3 had a significant positive effect on anticonvulsant activity, while a benzyl substitution also conferred strong, albeit slightly different, activity. mdpi.com

When the N-3 substituent is a phenyl ring, its substitution pattern is highly significant. Research on 3-aryl-4(3H)-quinazolinones revealed that a single ortho substituent on this aryl group resulted in the most promising anticonvulsant activity. nih.govacs.org For example, compounds with 3-o-tolyl and 3-o-chlorophenyl groups demonstrated good protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet). nih.gov

For antimicrobial applications, the presence of a substituted aromatic ring at position 3 is considered essential for activity. nih.gov

Table 2: Effect of N-3 Substitution on Anticonvulsant Activity

| Compound | Substitution at N-3 | Key Finding | Reference |

|---|---|---|---|

| Series "a" vs "b" | Allyl vs. Benzyl | Allyl substitution generally resulted in higher activity. | mdpi.com |

| Analogues 8, 13 | Butyl | Significant role in anticonvulsant activity and seizure spreading. | mdpi.com |

| Compound 6l | o-tolyl | Good protection against MES- and scMet-induced seizures. | nih.gov |

This table summarizes findings on how different substituents at the N-3 position influence the anticonvulsant properties of quinazolinone analogues.

Substitutions on the fused benzene (B151609) ring of the quinazolinone scaffold, specifically at positions C-6 and C-8, have been shown to significantly influence biological activity. These positions are often targeted to enhance potency and modulate the physicochemical properties of the compounds.

In the development of antimicrobial agents, the introduction of halogen atoms at positions 6 and 8 has been a successful strategy to improve activity. nih.gov One study on antifungal quinazolinone derivatives demonstrated a clear structure-activity relationship for chloro substitutions on the benzo ring. The order of antifungal activity was found to be 6,8-di-chloro > 6-chloro > 7-chloro ≈ 8-chloro, indicating that disubstitution with chlorine at both the 6 and 8 positions provides the highest potency. nih.gov

For antimycobacterial activity, substitutions at the 6-position were found to follow a distinct trend, with iodine providing the most significant enhancement of activity, followed by bromine and then a methoxy (B1213986) group, which had a minimal effect compared to the unsubstituted compound (I > Br > OCH₃ ≥ H). acs.org

More recent research into tankyrase inhibitors has highlighted the C-8 position as a key site for modification. Introducing larger substituents, such as nitro and diol groups, at C-8 can create new interactions with the target enzyme, leading to improved affinity and selectivity. biorxiv.orgbiorxiv.org

Table 3: Effect of Benzo Ring Substitution on Biological Activity

| Position(s) | Substituent(s) | Target Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| 6 and 8 | Halogens (e.g., I, Cl) | Antimicrobial | Improves activity. | nih.gov |

| 6 and 8 | Chlorine | Antifungal | 6,8-diCl substitution is most potent. | nih.gov |

| 6 | I, Br, OCH₃ | Antimycobacterial | Potency trend: I > Br > OCH₃ ≥ H. | acs.org |

This table illustrates how specific substituents on the benzo portion of the quinazolinone scaffold can enhance different biological activities.

Stereochemical Considerations in Quinazolinone Activity

Stereochemistry can play a crucial role in the biological activity of quinazolinone derivatives, particularly for those with chiral centers. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, leading to differences in potency and efficacy between enantiomers.

Studies on pyrazino[2,1-b]quinazoline-3,6-dione alkaloids, which contain a quinazolinone core, have demonstrated the importance of stereochemistry. mdpi.com In the synthesis and evaluation of enantiomeric pairs of these complex molecules, notable differences in antitumor activity were observed between the different stereoisomers. mdpi.comresearchgate.net For example, in one study, the enantiomeric pairs designated as 5a–d displayed lower GI₅₀ values (indicating higher potency) against tumor cell lines compared to the enantiomeric pairs 4a–d . mdpi.com This suggests that the specific spatial orientation of the substituents at the chiral centers (C-1 and C-4 of the pyrazinoquinazoline system) is a critical factor for their cytotoxic effects. mdpi.com

These findings underscore that for certain classes of quinazolinone analogues, a specific enantiomer may be responsible for the desired pharmacological effect, making stereoselective synthesis and chiral separation essential steps in the drug development process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. igi-global.comnih.gov For quinazolinone derivatives, 2D and 3D-QSAR models have been instrumental in understanding the structural features that govern their diverse pharmacological effects and in guiding the design of new, more potent analogues. igi-global.comrsc.orgresearchgate.net

QSAR studies have been successfully applied to develop predictive models for various activities, including:

Angiotensin II Type 1a (AT-1a) Receptor Blockers: A statistically robust QSAR model for 114 quinazolinone derivatives identified key descriptors for AT-1a receptor blocking activity. The model indicated that an increase in the surface area of negatively charged carbon atoms, the presence of tetrazole substituents, and the presence of sp3 hybridized nitrogen atoms are crucial for activity. igi-global.com

Matrix Metalloproteinase-13 (MMP-13) Inhibitors: 3D-QSAR models (CoMFA and CoMSIA) for a series of quinazolinone-based MMP-13 inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are the primary influencers of inhibitory activity. nih.gov

Antitumor Agents: A 3D-QSAR model was constructed for quinazolinone derivatives containing a hydrazone structural unit to guide the future design of novel antitumor agents. rsc.org

PI3Kδ Inhibitors: 3D-QSAR modeling has been used to systematically study the structure-activity relationship of novel quinazolinone-based PI3Kδ selective inhibitors, providing beneficial information for designing lead compounds with desired inhibitory activity. researchgate.net

Acetylcholinesterase (AChE) Inhibitors: A validated 3D-QSAR pharmacophore model based on quinazoline (B50416) AChE inhibitors has been used to screen databases for new potential drug candidates for Alzheimer's disease. nih.gov

These modeling studies provide a rational basis for drug design, allowing researchers to predict the activity of novel compounds and prioritize synthetic efforts, ultimately accelerating the discovery of new therapeutic agents based on the quinazolinone scaffold. igi-global.comnih.gov

Preclinical Pharmacological Investigations of 3 Phenyl 2 Propylquinazolin 4 3h One and Its Derivatives

In Vitro Biological Activity Assessments

Enzyme Inhibition Studies (e.g., PI3K/HDAC, alpha-amylase, alpha-glucosidase, G9a/GLP)

Derivatives of quinazolin-4(3H)-one have been the subject of numerous enzyme inhibition studies, revealing their potential to modulate the activity of various key enzymes implicated in diseases like cancer and diabetes.

PI3K/HDAC Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that is often dysregulated in cancer. Several studies have explored quinazolin-4(3H)-one derivatives as PI3K inhibitors. For instance, a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamides were synthesized and evaluated for their antiproliferative activities. nih.gov Among these, compounds (S)-C5 and (S)-C8 demonstrated potent inhibitory activity against PI3Ks, particularly PI3Kα, and mTOR. nih.gov Similarly, novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives have been designed and shown to exhibit anticancer effects through the inhibition of the PI3K/Akt pathway. nih.gov Furthermore, quinazoline-4-(3H)-one derivatives have been investigated as histone deacetylase (HDAC) inhibitors. A series of these compounds, with a benzhydroxamic acid group, were designed as HDAC6 inhibitors, with some showing potent and selective activity.

Alpha-amylase and Alpha-glucosidase Inhibition: In the context of diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. Research has shown that various 2-arylquinazolin-4(3H)-ones exhibit potent inhibitory activity against yeast α-glucosidase, with many derivatives being several hundred-fold more active than the standard drug, acarbose (B1664774). Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors. nih.govnih.gov For example, a series of quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties were found to be potent α-glucosidase inhibitors, with one compound showing approximately 53 times stronger inhibition than acarbose through a competitive mechanism. nih.gov Another study on new 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and their S-benzylated analogs also identified compounds with dual inhibitory activity against both α-amylase and α-glucosidase.

G9a/GLP Inhibition: The histone methyltransferases G9a and G9a-like protein (GLP) are epigenetic modifiers that have emerged as targets in oncology. While the broader class of quinazoline (B50416) derivatives, such as BIX-01294, has been identified as inhibitors of G9a/GLP, specific studies on 3-phenyl-2-propylquinazolin-4(3H)-one derivatives in this context are limited in the reviewed literature. acs.orgnih.gov Covalent inhibitors with a quinazoline scaffold have been developed and shown to target a cysteine residue in the substrate-binding site of G9a and GLP. acs.org Further research is needed to specifically evaluate the potential of this compound derivatives as G9a/GLP inhibitors.

| Enzyme Target | Derivative Type | Key Findings | Reference |

| PI3Kα/mTOR | N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide | Potent inhibition, particularly by compounds (S)-C5 and (S)-C8. | nih.gov |

| PI3K/Akt | 6-(pyridin-3-yl) quinazolin-4(3H)-one | Inhibition of the PI3K/Akt pathway leading to anticancer activity. | nih.gov |

| HDAC6 | Quinazoline-4-(3H)-one with benzhydroxamic acid | Potent and selective inhibition. | |

| α-Glucosidase | Quinazolin-4(3H)-one bearing phenoxy-acetamide | Compound 7b showed IC50 of 14.4 µM, ~53 times more potent than acarbose. | nih.gov |

| α-Glucosidase | 2-Arylquinazolin-4(3H)-ones | Several derivatives were hundreds of folds more active than acarbose. | nih.gov |

| α-Amylase & α-Glucosidase | 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones | Dual inhibitory activity identified. |

Receptor Antagonism Studies (e.g., PqsR)

Quorum sensing is a bacterial communication system that regulates virulence, and its inhibition is a promising anti-infective strategy. The PqsR receptor is a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing system. Quinazolin-4(3H)-one derivatives have been identified as potent PqsR antagonists. nih.govselleckchem.comnih.govmdpi.com An optimized hit compound, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile, was found to inhibit the expression of the PqsA promoter, which is controlled by PqsR, with an IC50 of 1 μM. nih.govnih.govmdpi.com This compound was shown to significantly reduce the production of virulence factors such as pyocyanin, PQS, and HHQ in various P. aeruginosa strains. nih.gov

| Receptor Target | Derivative | Key Findings | Reference |

| PqsR | (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile | IC50 of 1 μM for inhibition of PqsA promoter expression. Reduced virulence factor production. | nih.govnih.govmdpi.com |

Evaluation of Antimicrobial Spectrum (Antibacterial, Antifungal, Antitubercular)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of quinazolin-4(3H)-one derivatives with significant antibacterial and antifungal properties. nih.govnih.govrsc.orgplos.orgsioc-journal.cn For instance, a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, including thioureide and carbohydrazide (B1668358) derivatives, displayed excellent broad-spectrum antimicrobial activity. nih.gov Another study on novel quinazolin-4(3H)-ones incorporating hydrazone and pyrazole (B372694) scaffolds found that the majority of the tested compounds showed potent activity against several bacterial and fungal strains, with some compounds targeting the DNA gyrase enzyme. nih.gov The introduction of a naphthyl radical and an amide group has also been shown to confer pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. rsc.org

Antitubercular Activity: While the primary focus of many studies has been on antibacterial and antifungal activities, the potential of quinazolinone derivatives against Mycobacterium tuberculosis has also been explored, indicating a potential for the development of new antitubercular agents.

| Activity | Derivative Type | Key Findings | Reference |

| Antibacterial/Antifungal | 6-Iodo-2-phenylquinazolin-4(3H)-one derivatives | Excellent broad-spectrum activity from thioureide and carbohydrazide derivatives. | nih.gov |

| Antibacterial/Antifungal | Quinazolin-4(3H)-one with hydrazone and pyrazole scaffolds | Potent activity, with some compounds targeting DNA gyrase. | nih.gov |

| Antibacterial | Quinazolin-4(3H)-one with naphthyl radical and amide group | Pronounced activity against S. aureus and S. pneumoniae. | rsc.org |

In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., MTT assays, apoptosis mechanisms, cell cycle analysis)

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of this compound have been extensively evaluated for their antiproliferative activity against a wide range of cancer cell lines.

These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, a new quinazolin-4(3H)-one derivative, BIQO-19, exhibited broad and effective antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR-tyrosine kinase inhibitors. acs.org This compound was found to inhibit Aurora Kinase A, leading to G2/M phase arrest and subsequent apoptosis. acs.org

In another study, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. embopress.org Several compounds exhibited broad-spectrum antitumor activity, with some being more potent than the standard drug Doxorubicin. embopress.org The MCF-7 cell line was found to be particularly sensitive to these derivatives. embopress.org

Furthermore, quinazolinone-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects. Some of these hybrids showed high cytotoxic activities against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.

| Cell Line(s) | Derivative Type | Mechanism of Action | Key Findings | Reference |

| NSCLC | BIQO-19 | Aurora Kinase A inhibition, G2/M arrest, apoptosis | Broad and effective antiproliferative activity, including in resistant cells. | acs.org |

| MCF-7, HeLa, HepG2, HCT-8 | 2,3-Disubstituted-6-iodo-3H-quinazolin-4-one | Not specified | Broad-spectrum antitumor activity, some more potent than Doxorubicin. | embopress.org |

| PC3, MCF-7, HT-29 | Quinazolinone-thiazole hybrids | Not specified | High cytotoxic activities against all three cell lines. |

Assessment of Anti-Inflammatory Effects

The anti-inflammatory potential of this compound derivatives has been investigated in several preclinical studies. These compounds have shown the ability to modulate inflammatory pathways. For instance, a variety of novel 3-phenyl-2-substituted-3H-quinazolin-4-ones were synthesized and evaluated for their anti-inflammatory activity. One particular compound, 2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one (AS3), demonstrated more potent anti-inflammatory activity than the reference standard, diclofenac (B195802) sodium. Other studies have also reported the synthesis of quinazolinone derivatives with significant anti-inflammatory effects, suggesting that this chemical scaffold is a promising starting point for the development of new anti-inflammatory agents.

| Derivative | Key Findings | Reference |

| 2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one (AS3) | More potent anti-inflammatory activity than diclofenac sodium. | |

| Various quinazolinone derivatives | Significant anti-inflammatory activity observed in preclinical models. |

Investigation of Anticonvulsant Properties

The quinazolin-4(3H)-one nucleus is a core structure in several compounds with central nervous system activity, including anticonvulsant agents. A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. Some of these compounds exhibited moderate to significant activity when compared to the standard drug diazepam. Another study focused on a new series of 3-substituted (methyl, ethyl, or phenyl)-3H-quinazolin-4-one derivatives, which showed notable anticonvulsant activity at specific dose ranges in mice. These findings highlight the potential of the this compound scaffold as a template for the design of new anticonvulsant drugs.

| Derivative Type | Key Findings | Reference |

| 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one | Moderate to significant anticonvulsant activity compared to diazepam. | |

| 3-Substituted (methyl, ethyl, or phenyl)-3H-quinazolin-4-one | Showed highest anticonvulsant activity at low doses (50-100 mg/kg). |

Studies on Efflux Pump Inhibition

Efflux pumps are membrane proteins that actively transport a wide array of substrates, including antibiotics, out of bacterial cells, thereby contributing significantly to the development of multidrug resistance (MDR). nih.gov The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.govgoogle.comgoogle.com Molecules that can block these pumps, known as efflux pump inhibitors (EPIs), can be used in combination with antibiotics to increase their intracellular concentration and overcome resistance. nih.gov

Further research is necessary to specifically evaluate this compound and its close analogues for their ability to inhibit key bacterial efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria. nih.gov Such studies would typically involve determining the ability of the compound to potentiate the activity of known antibiotic substrates of these pumps, leading to a reduction in their minimum inhibitory concentrations (MICs).

In Vivo Preclinical Models

The translation of in vitro findings into potential therapeutic applications requires evaluation in living organisms. In vivo preclinical models are essential for assessing the pharmacological effects and potential efficacy of new chemical entities.

H1-Antihistaminic Activity in Guinea Pigs:

There is currently a lack of specific data from in vivo studies investigating the H1-antihistaminic activity of this compound in animal models such as the guinea pig. The isolated guinea pig ileum is a classical pharmacological preparation used to screen for H1-antagonistic effects by measuring the inhibition of histamine-induced contractions. nih.govnih.gov While this model is well-established for characterizing the potency and mechanism of action of antihistamines, no published research has applied it to this compound.

Infection Models:

While in vivo infection model data for this compound is not available, studies on structurally related compounds provide insights into the potential antibacterial applications of this chemical class. A series of ten 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netdoaj.org The core structure of these compounds is closely related to this compound, with variations in the substituent at the 3-position.

The study revealed that the introduction of the 3-arylideneamino group enhanced the antibacterial activity of the 2-phenylquinazolone system. nih.govdoaj.org The antibacterial activity was assessed using a turbidometric assay method, with the results summarized in the table below.

| Compound | Substituent on Arylideneamino Group | Antibacterial Activity (Gram-positive) | Antibacterial Activity (Gram-negative) |

|---|---|---|---|

| 3b | - | More active against B. subtilis | - |

| 3c | - | More active on S. aureus 6571 | More active against S. dysenteriae 6 |

| 3d | - | Similar activity towards B. subtilis and S. aureus 6571 | Similar activity towards E. coli and S. dysenteriae 6 |

| 3e | - | Similar activity towards B. subtilis and S. aureus 6571 | - |

| 3f | - | More active against B. subtilis | - |

| 3h | - | - | Similar activity towards E. coli and S. dysenteriae 6 |

| 3i | - | - | More active against S. dysenteriae 6 |

| 3j | - | Similar activity towards B. subtilis and S. aureus 6571 | More active against S. dysenteriae 6 |

Chemical Transformations and Derivatization Strategies for 3 Phenyl 2 Propylquinazolin 4 3h One

Functionalization of the Propyl Side Chain at Position 2

The propyl group at the C-2 position of the quinazolinone ring serves as a key handle for introducing further chemical diversity. This aliphatic side chain can undergo various reactions to introduce new functional groups and build more complex molecular architectures.

Halogenation Reactions (e.g., Bromination)

Halogenation of the propyl side chain, particularly at the benzylic-like α-position, is a common strategy to create reactive intermediates. These reactions typically proceed via a free radical mechanism, especially when initiated by light or heat. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light can selectively introduce a bromine atom at the carbon adjacent to the quinazolinone ring. orgoreview.com This position is activated, similar to a benzylic position, due to the stabilizing effect of the adjacent heterocyclic system on the radical intermediate. orgoreview.com

The general mechanism involves three key steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: The initiator radical abstracts a hydrogen atom from the α-position of the propyl chain to form a stabilized radical. This radical then reacts with a halogen source like Br₂ (often formed in situ from NBS) to yield the halogenated product and a new bromine radical. orgoreview.com

Termination: Combination of radical species to end the chain reaction. orgoreview.com

This halogenated intermediate is a valuable synthon for further modifications.

Nucleophilic Substitution Reactions

The halogenated propyl side chain is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This transformation typically follows an S(_N)2 mechanism, leading to an inversion of stereochemistry if the α-carbon is chiral. researchgate.net

In one documented example, a bromo-substituted precursor is reacted with thiobenzamide, where the sulfur atom acts as the nucleophile, displacing the bromide to form a new carbon-sulfur bond. This particular reaction is a key step in the Hantzsch thiazole (B1198619) synthesis, ultimately leading to the formation of a thiazole ring attached to the quinazolinone scaffold via the side chain. orgoreview.com Similarly, other nucleophiles such as amines, azides, and cyanides can be employed to introduce diverse functionalities. For instance, reacting a bromoalkyl intermediate with sodium azide, followed by reduction, can yield an amino-functionalized side chain. organic-chemistry.org Another example involves the reaction of a 2-(1-bromopropyl)quinazolin-4(3H)-one derivative with phenylhydrazine (B124118), where the hydrazine (B178648) nitrogen acts as the nucleophile to displace the bromine, forming a new C-N bond. researchgate.net

These nucleophilic substitution reactions are summarized in the table below:

| Starting Material (General) | Nucleophile | Reagent/Conditions | Product (General) |

| 2-(1-bromopropyl)-3-phenylquinazolin-4(3H)-one | Phenylhydrazine | Ethanol (B145695), reflux | 3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one researchgate.net |

| 2-(bromoalkyl)quinazolin-4(3H)-one | Thiobenzamide | Refluxing alcohol | 2-(thiazolylalkyl)-quinazolin-4(3H)-one derivative orgoreview.com |

| 2-(bromoalkyl)quinazolin-4(3H)-one | Sodium azide | DMF, reflux | 2-(azidoalkyl)quinazolin-4(3H)-one organic-chemistry.org |

Modifications on the Phenyl Ring at Position 3

The phenyl ring at the N-3 position is another site for synthetic elaboration, allowing for the fine-tuning of the molecule's steric and electronic properties. Electrophilic aromatic substitution reactions are commonly employed for this purpose.

A notable example is the atroposelective bromination of 3-arylquinazolin-4(3H)-ones. bio-conferences.org This reaction, often catalyzed by a peptide, can introduce bromine atoms onto the phenyl ring with high levels of enantioselectivity. bio-conferences.org The reaction typically uses N-bromosuccinimide (NBS) as the bromine source and can be controlled to produce mono-, di-, or tri-brominated products depending on the stoichiometry. bio-conferences.org The resulting ortho-brominated atropisomers are stereochemically stable and can be used in subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce aryl or amino groups, respectively, while retaining the stereochemical information. bio-conferences.org

Furthermore, the phenyl ring can be functionalized prior to its incorporation into the quinazolinone nucleus or modified in later steps. For example, starting with a substituted aniline (B41778) in the initial synthesis allows for the introduction of a wide variety of substituents. Post-synthesis modifications include the diazotization of an amino group on the phenyl ring, followed by coupling with an active methylene (B1212753) compound to create an azo linkage, which can then be used to construct other heterocyclic rings like pyrazoles. nih.gov

Diversification of the Quinazolinone Nucleus

Beyond substitutions on the appendages, the core quinazolinone heterocycle itself can be chemically transformed to create more complex, often fused, polycyclic systems or to alter the nature of the carbonyl group.

Synthesis of Fused Heterocyclic Systems

The quinazolinone scaffold is an excellent platform for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. cyberleninka.ru Various strategies exist to build additional rings onto the quinazolinone core.

One common approach involves using a functionalized quinazolinone as a starting material. For instance, an amino-substituted quinazolinone can react with reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) to form an intermediate that can be cyclized to yield thiazolo[5,4-g]quinazolinones. Another method involves the reaction of a hydrazide derivative of a quinazolinone with reagents like carbon disulfide or acyl chlorides to construct fused triazole or oxadiazole rings. For example, reacting 2-(hydrazinylcarbonylmethyl)-3-phenylquinazolin-4(3H)-one with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of a 1,3,4-oxadiazole (B1194373) ring fused to the quinazolinone system.

Microwave-assisted synthesis has also been employed to facilitate the condensation of 2-aminobenzamides with other reagents to form fused systems efficiently. These methods provide access to a diverse range of polycyclic structures, including thiazolo-, triazolo-, and oxadiazolo-quinazolinones.

Conversion to Thione Analogues

The carbonyl group at position 4 of the quinazolinone ring can be converted into a thiocarbonyl (thione) group, a transformation that significantly alters the electronic properties and reactivity of the molecule. The most common reagents for this thionation reaction are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.

The reaction involves heating the 3-phenyl-2-propylquinazolin-4(3H)-one with either of these reagents in an appropriate high-boiling solvent such as pyridine (B92270) or toluene. Lawesson's reagent is often preferred as it can lead to cleaner reactions and higher yields under milder conditions compared to P₄S₁₀. nih.gov The resulting 3-phenyl-2-propylquinazoline-4(3H)-thione is a versatile intermediate for further synthesis, as the thione group can participate in various reactions, including alkylation to form thioethers. nih.gov

The general thionation reaction is presented below:

| Starting Material | Reagent | Conditions | Product |

| This compound | Phosphorus pentasulfide (P₄S₁₀) | Pyridine, reflux | 3-phenyl-2-propylquinazoline-4(3H)-thione |

| This compound | Lawesson's Reagent | Toluene, reflux | 3-phenyl-2-propylquinazoline-4(3H)-thione |

Alkylation and Acylation Reactions on Nitrogen Atoms

The quinazolinone scaffold possesses two nitrogen atoms, at positions 1 and 3, which are potential sites for electrophilic substitution reactions such as alkylation and acylation. The reactivity of these sites is highly dependent on the substitution pattern of the quinazolinone ring. In the case of quinazolin-4(3H)-ones where the N3 position is unsubstituted, this site is the primary center for alkylation and acylation. Studies have shown that under classical two-phase conditions using alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent (e.g., DMF), regioselective 3-N-alkylation occurs. juniperpublishers.comresearchgate.net

However, in the specific case of This compound , the N3 position is already occupied by a phenyl group. This structural feature precludes direct alkylation or acylation at the N3 atom. Consequently, derivatization strategies for this molecule must target other reactive sites. While direct alkylation or acylation at the N1 position is not commonly reported under standard conditions due to its involvement in the aromatic system, transformations on the side chains of the quinazolinone core represent a key derivatization strategy.

A notable example involves the functionalization of the 2-propyl side chain. Research has demonstrated a multi-step synthesis beginning with a compound structurally similar to this compound, which is first brominated at the α-position of the propyl group. This intermediate is then reacted with phenylhydrazine to introduce a reactive hydrazine moiety. The terminal nitrogen of this newly introduced side chain can then readily undergo acylation with various acid chlorides. nih.gov

This strategy effectively bypasses the less reactive N1 position of the quinazolinone ring and allows for the introduction of a wide variety of acyl groups, leading to a diverse library of derivatives. The general reaction scheme proceeds by first synthesizing 3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one and then acylating it. nih.gov

The acylation is typically carried out in a solvent like dichloromethane, using a base such as triethylamine (B128534) to neutralize the HCl byproduct. The reaction is generally performed at a reduced temperature (0°C) to control reactivity. nih.gov

Research Findings on Acylation of a 2-Propyl Side Chain Derivative

The following table summarizes the synthesis of various N'-acylated derivatives starting from 3-phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one . nih.gov

| Product Name | Acylating Agent (Acid Chloride) | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N'-(1-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylacetohydrazide | Acetyl chloride | Dichloromethane, Triethylamine, 0°C, 4-5 h | Not specified | nih.gov |

| N'-(1-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbenzohydrazide | Benzoyl chloride | Dichloromethane, Triethylamine, 0°C, 4-5 h | Not specified | nih.gov |

| 4-methyl-N'-(1-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbenzohydrazide | 4-Methylbenzoyl chloride | Dichloromethane, Triethylamine, 0°C, 4-5 h | Not specified | nih.gov |

| 4-methoxy-N'-(1-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbenzohydrazide | 4-Methoxybenzoyl chloride | Dichloromethane, Triethylamine, 0°C, 4-5 h | Not specified | nih.gov |

| 4-chloro-N'-(1-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbenzohydrazide | 4-Chlorobenzoyl chloride | Dichloromethane, Triethylamine, 0°C, 4-5 h | Not specified | nih.gov |

| 3,5-dinitro-N'-(1-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)-N-phenylbenzohydrazide | 3,5-Dinitrobenzoyl chloride | Dichloromethane, Triethylamine, 0°C, 4-5 h | Not specified | nih.gov |

This derivatization approach highlights a versatile strategy for modifying This compound and related structures, focusing on the reactivity of side chains when the primary nitrogen positions on the heterocyclic core are unreactive or blocked. nih.gov

Future Perspectives and Research Frontiers in 3 Phenyl 2 Propylquinazolin 4 3h One Research

Rational Design of Novel Analogues with Enhanced Biological Selectivity

The rational design of novel analogues of 3-phenyl-2-propylquinazolin-4(3H)-one is a key area of research aimed at improving biological selectivity and potency. This involves systematic modifications of the core structure to enhance interactions with specific biological targets while minimizing off-target effects.

One common strategy is the modification of substituents at various positions of the quinazolinone ring. For instance, the introduction of different aryl or aliphatic groups at the 2- and 3-positions is a critical factor for potent biological activity. researchgate.net Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl ring at position 3 can significantly influence the compound's activity. For example, in a series of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, the presence of a 3-(3-CF3)phenyl group was found to enhance antioxidant potency compared to a 3-(4-NO2)phenyl substituent. mdpi.com

Another approach involves the incorporation of different heterocyclic moieties or functional groups to explore new chemical space and interactions with target proteins. For example, the synthesis of quinazolinone-chalcone hybrids and derivatives bearing isoxazole (B147169) or thiazole (B1198619) rings has been explored to generate compounds with antibacterial, anti-inflammatory, and anticancer activities. researchgate.netnih.gov The design of molecules that can act as dual inhibitors, such as targeting both VEGFR-2 and c-Met tyrosine kinases, is another promising avenue. nih.gov

The development of analogues with improved pharmacokinetic properties, such as better membrane permeability and oral bioavailability, is also a crucial aspect of rational design. youtube.com By optimizing the physicochemical properties of the lead compounds, researchers aim to develop drug candidates with more favorable profiles for clinical development. nih.gov

Exploration of New Pharmacological Targets and Mechanisms of Action

The quinazolinone scaffold has been associated with a diverse range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant effects. nih.gov A significant frontier in the research of this compound and its analogues is the identification and validation of new pharmacological targets and the elucidation of their mechanisms of action.

Recent studies have focused on the potential of quinazolinone derivatives as inhibitors of various enzymes implicated in disease pathogenesis. For example, derivatives of quinazolin-4(3H)-one have been investigated as inhibitors of tyrosine kinases such as EGFR, HER2, and VEGFR2, which are key targets in cancer therapy. nih.gov Some compounds have shown potent inhibitory activity against these kinases, acting as either ATP-competitive or non-competitive inhibitors. nih.gov

Furthermore, quinazolinone derivatives are being explored as multi-targeting agents, particularly for complex diseases like Alzheimer's. nih.gov Research has demonstrated that certain analogues can inhibit both human cholinesterases (hChE) and β-secretase (hBACE-1), enzymes involved in the pathology of Alzheimer's disease. nih.gov Other explored targets include monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE). koreascience.kr

The antibacterial potential of quinazolinones is another active area of investigation, driven by the urgent need for new antibiotics to combat drug resistance. nih.gov Researchers are exploring the structure-activity relationships of these compounds to develop potent agents against various bacterial strains. nih.gov

Integration of Computational and Experimental Approaches for Drug Lead Optimization

The integration of computational and experimental methods is becoming increasingly vital for the efficient optimization of drug leads based on the this compound scaffold. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are powerful tools for predicting the biological activity and binding modes of novel analogues, thereby guiding their rational design and synthesis. acs.orgresearchgate.net

QSAR studies help in identifying the key molecular descriptors that correlate with the biological activity of a series of compounds. acs.org This information is then used to design new molecules with potentially enhanced potency. For instance, 2D-QSAR analysis has been employed to develop and predict the anticancer potential of novel quinazoline (B50416) derivatives. acs.org

Molecular docking simulations provide insights into the binding interactions between the designed compounds and their target proteins at the atomic level. researchgate.netnih.gov This allows for the optimization of the ligand's structure to achieve better binding affinity and selectivity. Docking studies have been instrumental in understanding how quinazolinone derivatives interact with the active sites of enzymes like EGFR and tyrosinase. researchgate.netresearchgate.net For example, docking studies of a potent quinazolinone derivative showed hydrogen bonding interactions within the binding site of the EGFR enzyme. researchgate.net

MD simulations are used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. researchgate.net The integration of these computational predictions with experimental validation through in vitro and in vivo assays creates a synergistic feedback loop that accelerates the lead optimization process. youtube.comscienceopen.com This iterative cycle of design, synthesis, and testing, informed by computational insights, is crucial for developing promising drug candidates. youtube.com

Development of Sustainable and Scalable Synthetic Methodologies

The development of sustainable and scalable synthetic methods for producing this compound and its derivatives is essential for their potential translation into clinical and industrial applications. Green chemistry principles are increasingly being applied to the synthesis of quinazolinones to minimize environmental impact and improve efficiency.

One approach is the use of multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity. frontiersin.org For example, a sustainable method for synthesizing quinazolinones has been developed using a magnetically recoverable palladium catalyst in an eco-friendly PEG/water solvent system. frontiersin.org This method achieves high yields and allows for easy catalyst recycling. frontiersin.org

Visible-light photocatalysis is another green and innovative approach for synthesizing quinazoline derivatives. mdpi.com This method utilizes a renewable energy source and can be performed under mild reaction conditions. For instance, curcumin-sensitized titanium dioxide has been used as a photocatalyst for the efficient one-pot, three-component synthesis of quinazolines. mdpi.com

Other efforts in developing sustainable synthetic routes include the use of metal-free catalytic systems, such as iodine-catalyzed oxidative C(sp3)-H amination, and the development of one-pot reactions that reduce the number of synthetic steps and purification procedures. organic-chemistry.orgnih.gov The development of scalable methods is also crucial, and researchers are exploring reactions that can be readily scaled up to gram quantities without compromising yield or purity. organic-chemistry.org These advancements in synthetic methodologies are not only environmentally friendly but also contribute to making the production of these potentially therapeutic compounds more cost-effective and practical for large-scale manufacturing. frontiersin.org

Q & A

Q. What are the optimized synthetic routes for 3-phenyl-2-propylquinazolin-4(3H)-one, and how do reaction conditions influence yield?